4-Amino-2-methoxy-5-(methylthio)benzoicAcid
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Overview
Description
4-Amino-2-methoxy-5-(methylthio)benzoicAcid: is an organic compound with the molecular formula C9H11NO3S and a molecular weight of 213.25 g/mol . This compound is known for its applications in various fields, including neurology research, where it is used as a reference standard . It is also recognized for its potential therapeutic properties, particularly in the context of pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Amino-2-methoxy-5-(methylthio)benzoicAcid can be achieved through several methods. One common approach involves the sulfonation of benzoic acid to obtain methylsulfonyl benzoate, which is then reacted with sodium nitrite to form nitrosulfonyl benzoate. This intermediate undergoes a condensation reaction with ethyl sulfate to yield the target compound .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions:
4-Amino-2-methoxy-5-(methylthio)benzoicAcid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
4-Amino-2-methoxy-5-(methylthio)benzoicAcid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxy-5-(methylthio)benzoicAcid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce cisplatin nephrotoxicity in rats by preventing DNA binding and mutation induction in Escherichia coli . This suggests that the compound may exert its effects through modulation of DNA interactions and cellular pathways involved in toxicity and mutation .
Comparison with Similar Compounds
4-(Methylthio)benzoic acid: This compound shares the methylthio group but lacks the amino and methoxy groups present in 4-Amino-2-methoxy-5-(methylthio)benzoicAcid.
4-Amino-2-methoxy-5-mercaptobenzoic acid: This compound is similar but contains a mercapto group instead of a methylthio group.
Benzoic acid derivatives: Various benzoic acid derivatives with different substituents can be compared based on their functional groups and reactivity.
Uniqueness:
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and methoxy groups, along with the methylthio group, allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
4-amino-2-methoxy-5-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYYCSPODWAIDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)SC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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